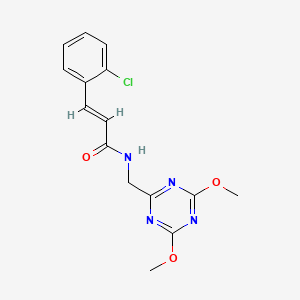

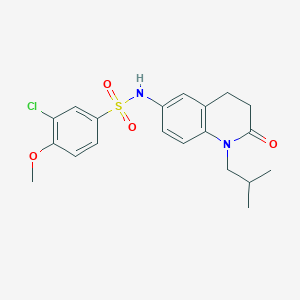

![molecular formula C20H20FN3O3S B2928464 (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 2176269-87-5](/img/structure/B2928464.png)

(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is a complex organic molecule. It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, a key component of the compound, has been achieved through various methods. A notable method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign. It is also reasonably fast, very clean, high yielding, and involves a simple workup .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its intricate structure. For instance, 2-methylimidazo[1,2-a]pyridine, a component of the compound, has been reported to undergo iodination reactions .Scientific Research Applications

Development of Drug Formulations

The research by Lori Burton et al. (2012) highlights the development of a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound. This study is crucial for early toxicology and clinical studies, particularly for compounds that are nonionizable and poorly water-soluble, demonstrating significant advancements in formulation science to improve drug bioavailability (Burton et al., 2012).

Novel Synthesis Approaches

The work by G. Volpi et al. (2017) on the one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives presents an innovative approach to synthesizing compounds with significant optical properties, including large Stokes' shifts. This research opens pathways for the creation of luminescent materials at a low cost, showcasing the intersection of chemistry and material science (Volpi et al., 2017).

Crystal Structure and DFT Studies

P.-Y. Huang et al. (2021) conducted studies on boric acid ester intermediates, providing insights into their molecular structures through X-ray diffraction and density functional theory (DFT). This research underscores the importance of crystallographic and conformational analyses in understanding the physicochemical properties of compounds, potentially guiding the synthesis of novel molecules with desired characteristics (Huang et al., 2021).

Anticonvulsant and Sodium Channel Blocking Agents

S. Malik and S. Khan (2014) explored the design and synthesis of novel compounds as sodium channel blockers and anticonvulsant agents. Their findings highlight the potential therapeutic applications of synthesized compounds in treating neurological disorders, emphasizing the role of chemical synthesis in drug discovery and development (Malik & Khan, 2014).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis methods, bioactivity, and potential applications. The development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, is an urgent task . Furthermore, given the diverse bioactivity of imidazo[1,2-a]pyridines , there is potential for this compound to be explored in various medicinal applications.

Properties

IUPAC Name |

[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3S/c1-14-19(24-10-5-4-8-18(24)22-14)20(25)23-11-9-17(28(26,27)13-12-23)15-6-2-3-7-16(15)21/h2-8,10,17H,9,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKNZJQWCBTUKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

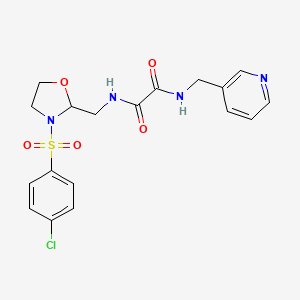

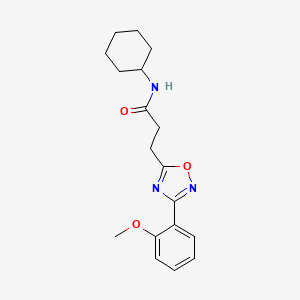

![N-(4-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2928382.png)

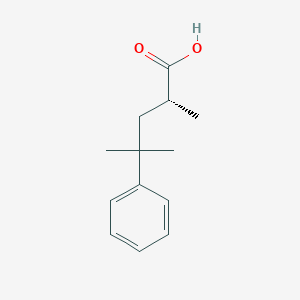

![N-(4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2928384.png)

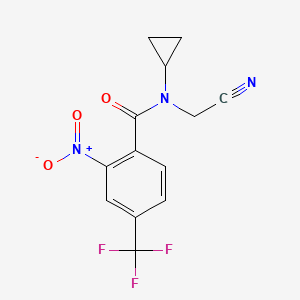

![N-(5-fluoro-2-methylphenyl)-2-(7-methyl-3-oxo-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2928388.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2928389.png)

![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2928392.png)

![3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine](/img/no-structure.png)

![5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2928395.png)